molecular formula C10H11NO B116070 4-Methoxy-3,5-dimethylbenzonitrile CAS No. 152775-45-6

4-Methoxy-3,5-dimethylbenzonitrile

Cat. No. B116070
M. Wt: 161.2 g/mol
InChI Key: LOWLIBHYJIAZTN-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylbenzonitrile is a chemical compound with the molecular formula C₁₀H₁₁NO . It has a molecular weight of 161.2008 dalton . This compound is also known as 3,5-Dimethyl-4-methoxybenzonitrile .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3,5-dimethylbenzonitrile can be represented by the canonical SMILES string CC1=CC(=CC(=C1OC)C)C#N . The InChI representation is InChI=1S/C10H11NO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

4-Methoxy-3,5-dimethylbenzonitrile is a solid with a melting point of 49-53°C (lit.) . It has a flash point of >230 °F . The exact mass of the compound is 161.08400 .

Scientific Research Applications

Steric Effects in Aryl Radical Reactions

  • Steric Effects on Surfaces : The reaction of aryl radicals, including variants like 3,5-dimethylbenzonitrile, with surfaces has been studied. This research focuses on the electrochemical reduction of these compounds and their steric hindrance effects on grafting processes. Such studies are crucial for understanding surface chemistry and material science applications (Combellas et al., 2009).

Intermediates in Aromatic Nucleophilic Substitution

  • Formation of Anionic σ-Complexes : Research into the interactions of 4-methoxy-3,5-dinitrobenzoic acids with hydroxide ions in specific solvents reveals the formation of intermediate anionic σ-complexes. This insight is important in the field of organic chemistry for understanding reaction mechanisms (HasegawaYoshinori, 1983).

Charge-Transfer States in Free Jets

  • Study of Charge-Transfer (CT) States : Investigations into the CT state of 4-dimethylamino-3,5-dimethylbenzonitrile in a supersonic free jet provide insights into the electronic properties and excited states of such compounds, which is valuable for physical chemistry and material science (Kobayashi et al., 1987).

Synthesis Processes

  • Gefitinib Synthesis Involving Benzonitrile Derivatives : The synthesis process of Gefitinib, an important pharmaceutical compound, involves the use of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. Such research demonstrates the application of benzonitrile derivatives in drug synthesis (Jin et al., 2005).

Structural Analysis at Various Temperatures

  • Crystal Packing and Structure Analysis : The study of the structure and crystal packing of various benzonitriles, including 4-amino-3,5-dimethylbenzonitriles, at different temperatures contributes to our understanding of molecular structures and interactions in crystallography (Heine et al., 1994).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes serious eye irritation . Safety measures include washing thoroughly after handling and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-methoxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWLIBHYJIAZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566465
Record name 4-Methoxy-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3,5-dimethylbenzonitrile

CAS RN

152775-45-6
Record name 4-Methoxy-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-4-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Mondal, M van Gemmeren - 2018 - … .s3.amazonaws.com
Aromatic nitriles are key structural units in organic chemistry and thus highly attractive targets for C–H activation. Herein the development of an arene-limited, nondirected C–H …
GD Diana, D Cutcliffe, DL Volkots… - Journal of medicinal …, 1993 - ACS Publications
A series of tetrazole analogues of Win 54954, a broad-spectrum antipicornavirus compound, has been synthesized to address the acid lability of the oxazoline ring of this series of …
Number of citations: 100 pubs.acs.org
Y Gravenfors, J Viklund, J Blid, T Ginman… - Journal of medicinal …, 2012 - ACS Publications
Amino-2H-imidazoles are described as a new class of BACE-1 inhibitors for the treatment of Alzheimer’s disease. Synthetic methods, crystal structures, and structure–activity …
Number of citations: 73 pubs.acs.org

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